sodium2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
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Overview
Description
Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains both piperazine and thiazole moieties. These structural units are commonly found in pharmacologically active compounds and are known for their diverse biological activities. The compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Mechanism of Action
Target of action
Piperazine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects . Thiazole derivatives also show diverse biological activities .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the biological system they interact with. For example, some piperazine derivatives have been found to modulate the activity of voltage-gated sodium channels .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary. For instance, some piperazine derivatives have been found to inhibit DNA gyrase, an enzyme involved in DNA replication .
Result of action
The result of the compound’s action can range from antimicrobial activity to modulation of ion channel activity, depending on the specific compound and its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions, leading to the formation of piperazine rings . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Exhibits antimicrobial properties.
Benzo[d]thiazol-2-yl (piperazin-1-yl) methanones: Investigated for anti-tubercular activity.
Uniqueness
Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to its combination of piperazine and thiazole moieties, which confer distinct biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
sodium;2-piperazin-1-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.Na/c12-7(13)6-5-10-8(14-6)11-3-1-9-2-4-11;/h5,9H,1-4H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKHELHLRSRERL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(S2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N3NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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